3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine
Overview
Description
3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a piperidine moiety with a methylsulfonyl group
Scientific Research Applications
3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
Suzuki–miyaura cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and the piperidine moiety. The bromination of the pyridine ring is usually achieved using bromine or a brominating agent under controlled conditions. The piperidine moiety is then introduced through a series of reactions, including nucleophilic substitution and sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(methylsulfonyl)pyridine: Lacks the piperidine moiety but shares the bromine and methylsulfonyl groups.
5-Bromo-3-(methylsulfonyl)pyridine: Similar structure but with different positioning of the bromine and methylsulfonyl groups.
3-Bromo-5-(methylsulfonyl)piperidine: Contains the piperidine moiety but lacks the pyridine ring.
Uniqueness
3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is unique due to its combination of a brominated pyridine ring and a methylsulfonyl-substituted piperidine moiety
Properties
IUPAC Name |
3-bromo-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-4-2-3-10(9-15)5-11-6-12(13)8-14-7-11/h6-8,10H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYLIWRBMELKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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